

Replicating studies on the association between prenatal Acetaminophen and autism risk

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Replicating Prenatal Acetaminophen and Autism Risk Studies: A Comparative Guide

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of key studies investigating the association between prenatal **acetaminophen** use and autism spectrum disorder (ASD). It details experimental protocols and presents quantitative data to aid in the design and interpretation of replication studies in this complex and often contradictory field of research.

The potential link between **acetaminophen** use during pregnancy and the risk of autism in offspring has been a subject of intense scientific scrutiny. While some observational studies have suggested a positive association, more recent and robust research, particularly studies employing sibling-control designs, has challenged this notion, often attributing the observed links to familial confounding factors. This guide delves into the methodologies of pivotal studies to provide a clear framework for future research.

Comparative Analysis of Study Methodologies and Outcomes

To understand the landscape of this research, we compare three influential studies: a large Swedish cohort study with a sibling-control design that found no association (Ahlqvist et al., 2024), a Danish national birth cohort study that suggested an association (Liew et al., 2016),

and a systematic review that also pointed towards a positive association using the Navigation Guide methodology (Prada et al., 2023).

Study Component	Ahlqvist et al. (2024) - Swedish Cohort	Liew et al. (2016) - Danish National Birth Cohort	Prada et al. (2023) - Systematic Review
Study Design	Nationwide population-based cohort with sibling-control analysis.[1]	National birth cohort study.	Systematic review and meta-analysis using the Navigation Guide methodology.[2]
Population	2,480,797 singleton children born in Sweden between 1995 and 2019.[1]	64,322 mother-child pairs from the Danish National Birth Cohort enrolled between 1996 and 2002.	46 studies were included in the analysis.[2]
Acetaminophen Exposure Assessment	Prospectively recorded data from antenatal and prescription records. [1]	Self-reported use during three telephone interviews during and after pregnancy.	Varied across included studies (maternal self-report, biomarkers, medical records).
Autism Spectrum Disorder (ASD) Ascertainment	Diagnoses recorded in the National Patient Register using ICD-9 and ICD-10 codes.[1]	Diagnoses from the Danish Psychiatric Central Register and the Danish National Hospital Register.	Varied across included studies (diagnosed or assessed in childhood).
Primary Outcome Measure	Hazard Ratio (HR)	Hazard Ratio (HR)	Pooled odds ratios and risk ratios from included studies.
Key Findings	No association between acetaminophen use and ASD in sibling-control analysis (HR: 0.98, 95% CI: 0.93-1.04).[1][3][4]	Increased risk of ASD with hyperkinetic symptoms (HR: 1.51, 95% CI: 1.19-1.92).	Evidence consistent with an association between prenatal acetaminophen exposure and increased incidence of NDDs.
Conclusion	The observed association in the full	Prenatal acetaminophen use	Higher-quality studies were more likely to

cohort was likely due to familial confounding. [1]	was associated with an increased risk of a specific ASD phenotype.	show a positive association.
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Detailed Experimental Protocols

Replication of scientific studies requires a deep understanding of the original methodologies. Below are detailed protocols from the key studies.

Ahlqvist et al. (2024): Swedish Cohort with Sibling-Control

- **Participant Recruitment and Selection:** The study included all singleton live births in Sweden from July 1, 1995, to December 31, 2019. Data was sourced from the Swedish Medical Birth Register. Sibling comparisons were made between full siblings who were discordant for prenatal **acetaminophen** exposure.[\[1\]](#)
- **Acetaminophen Exposure Assessment:** Information on **acetaminophen** use was obtained from the first antenatal visit and from the Prescribed Drug Register. Exposure was treated as a binary variable (ever vs. never).
- **ASD Diagnosis:** ASD diagnoses were identified from the National Patient Register using the following International Classification of Diseases (ICD) codes: ICD-9: 299.0, 299.1, 299.8, 299.9; ICD-10: F84.0, F84.1, F84.3, F84.5, F84.8, F84.9.[\[1\]](#)
- **Statistical Analysis:** Cox proportional hazards models were used to estimate hazard ratios. The sibling-control analysis was stratified by mother to compare siblings directly, thereby controlling for shared genetic and environmental factors. Models were adjusted for a wide range of covariates including parental age, education, country of birth, smoking during pregnancy, and history of psychiatric and neurodevelopmental disorders.[\[1\]](#)

Liew et al. (2016): Danish National Birth Cohort

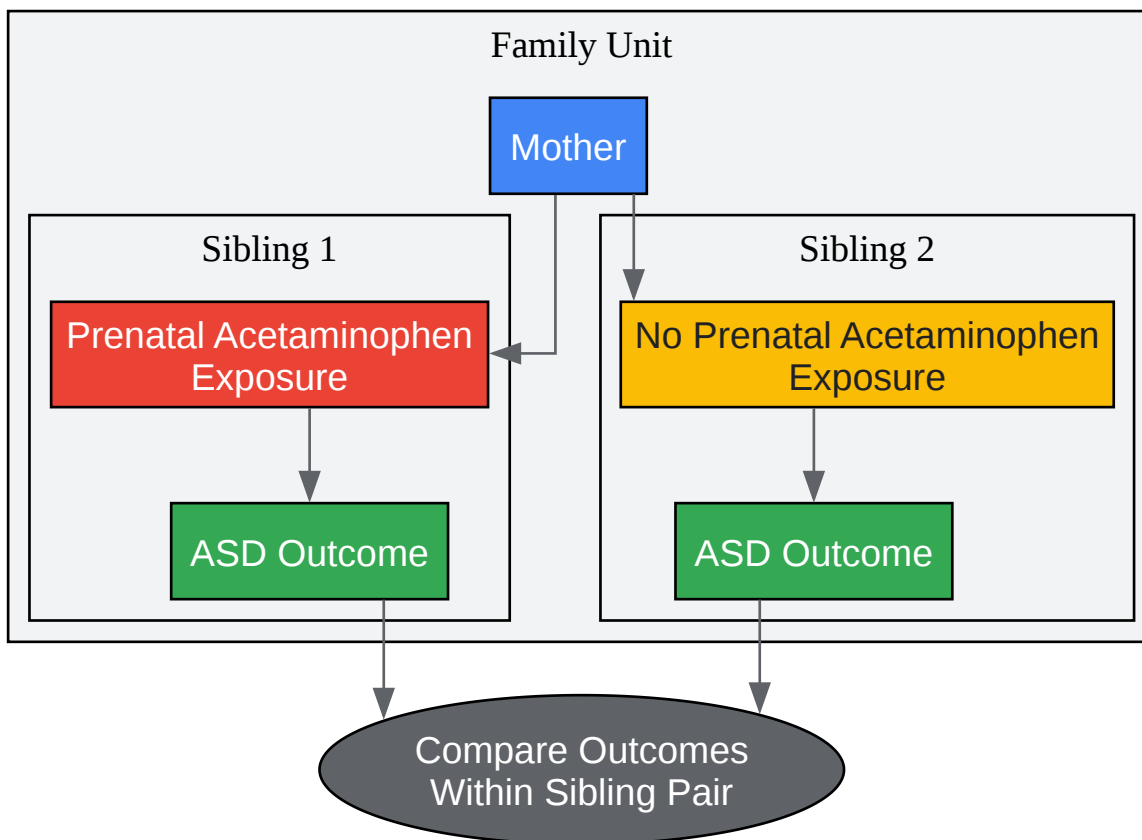
- **Participant Recruitment and Selection:** Pregnant women were recruited during their first antenatal visit between 1996 and 2002. The study included 64,322 mother-child pairs with

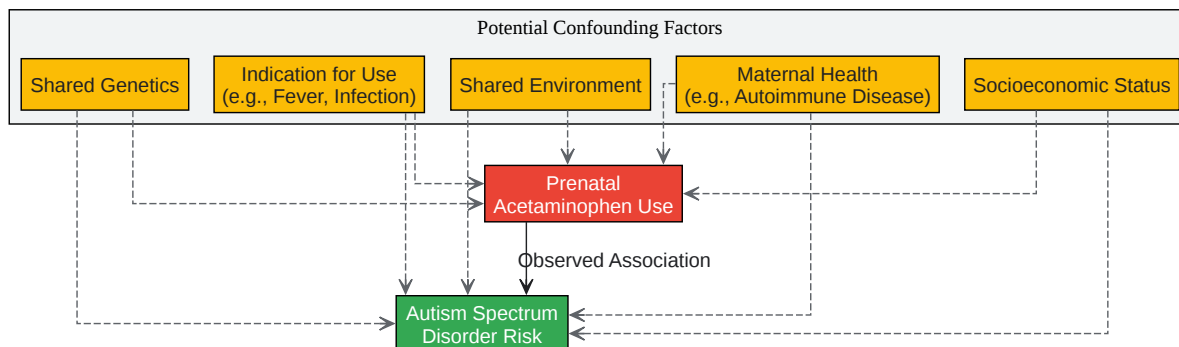
available data on **acetaminophen** use and child's ASD status.

- **Acetaminophen** Exposure Assessment: Data on **acetaminophen** use was collected through computer-assisted telephone interviews at 12 and 30 weeks of gestation and 6 months postpartum. Mothers were asked about their use of painkillers, including **acetaminophen**, and the duration of use.
- ASD Diagnosis: ASD diagnoses were obtained from the Danish Psychiatric Central Register and the Danish National Hospital Register.
- Statistical Analysis: Cox proportional hazards models were used to estimate hazard ratios. The models were adjusted for a range of potential confounders, including maternal age, parity, smoking during pregnancy, parental psychiatric history, and socioeconomic status.

Visualizing Methodologies and Relationships

To further clarify the experimental designs and the interplay of various factors, the following diagrams are provided.





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